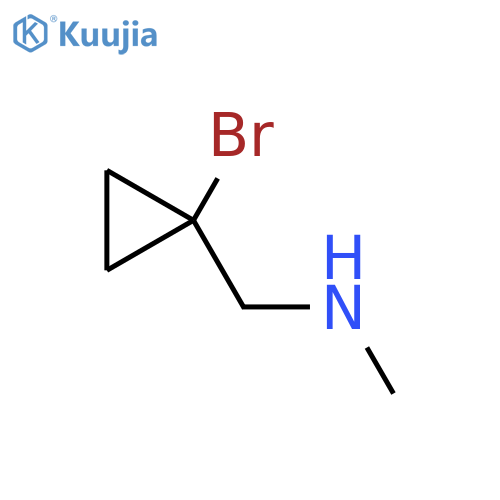Cas no 2694745-95-2 ((1-bromocyclopropyl)methyl(methyl)amine)

2694745-95-2 structure
商品名:(1-bromocyclopropyl)methyl(methyl)amine
CAS番号:2694745-95-2
MF:C5H10BrN
メガワット:164.043600559235
MDL:MFCD32827999
CID:5680497
PubChem ID:165941540
(1-bromocyclopropyl)methyl(methyl)amine 化学的及び物理的性質
名前と識別子
-
- EN300-26677440
- 2694745-95-2
- [(1-bromocyclopropyl)methyl](methyl)amine
- (1-bromocyclopropyl)methyl(methyl)amine
-
- MDL: MFCD32827999
- インチ: 1S/C5H10BrN/c1-7-4-5(6)2-3-5/h7H,2-4H2,1H3
- InChIKey: UXURBOVFYBDMHL-UHFFFAOYSA-N
- ほほえんだ: BrC1(CNC)CC1
計算された属性
- せいみつぶんしりょう: 162.99966g/mol
- どういたいしつりょう: 162.99966g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 68.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 12Ų
(1-bromocyclopropyl)methyl(methyl)amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26677440-5g |
[(1-bromocyclopropyl)methyl](methyl)amine |
2694745-95-2 | 5g |
$2443.0 | 2023-09-12 | ||
| Enamine | EN300-26677440-0.25g |
[(1-bromocyclopropyl)methyl](methyl)amine |
2694745-95-2 | 95.0% | 0.25g |
$774.0 | 2025-03-20 | |
| Enamine | EN300-26677440-0.1g |
[(1-bromocyclopropyl)methyl](methyl)amine |
2694745-95-2 | 95.0% | 0.1g |
$741.0 | 2025-03-20 | |
| Enamine | EN300-26677440-10.0g |
[(1-bromocyclopropyl)methyl](methyl)amine |
2694745-95-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-20 | |
| Enamine | EN300-26677440-0.05g |
[(1-bromocyclopropyl)methyl](methyl)amine |
2694745-95-2 | 95.0% | 0.05g |
$707.0 | 2025-03-20 | |
| Enamine | EN300-26677440-2.5g |
[(1-bromocyclopropyl)methyl](methyl)amine |
2694745-95-2 | 95.0% | 2.5g |
$1650.0 | 2025-03-20 | |
| Enamine | EN300-26677440-1g |
[(1-bromocyclopropyl)methyl](methyl)amine |
2694745-95-2 | 1g |
$842.0 | 2023-09-12 | ||
| Enamine | EN300-26677440-1.0g |
[(1-bromocyclopropyl)methyl](methyl)amine |
2694745-95-2 | 95.0% | 1.0g |
$842.0 | 2025-03-20 | |
| Enamine | EN300-26677440-10g |
[(1-bromocyclopropyl)methyl](methyl)amine |
2694745-95-2 | 10g |
$3622.0 | 2023-09-12 | ||
| Enamine | EN300-26677440-0.5g |
[(1-bromocyclopropyl)methyl](methyl)amine |
2694745-95-2 | 95.0% | 0.5g |
$809.0 | 2025-03-20 |
(1-bromocyclopropyl)methyl(methyl)amine 関連文献
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
2694745-95-2 ((1-bromocyclopropyl)methyl(methyl)amine) 関連製品
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 68551-17-7(Isoalkanes, C10-13)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
